molecular formula C20H18FN3O3S B2733920 N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946326-39-2

N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2733920
M. Wt: 399.44
InChI Key: SPMJLBJIZGXELW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include information about the class of compounds it belongs to and its role or use.



Synthesis Analysis

Synthesis analysis involves detailing the steps, reagents, and conditions used to synthesize the compound. It often includes a discussion of the yield, purity, and efficiency of the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed during these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. It may also include computational studies to predict properties like reactivity, stability, and toxicity.


Scientific Research Applications

Molecular Structure and Analysis

Research on compounds with similar structural frameworks has provided insights into their molecular structure, vibrational assignments, and intermolecular interactions. Studies using density functional methods have supported the complete vibrational assignments of such molecules, revealing the formation of stable hydrogen-bonded interactions and the impact of electronegative substitutions on molecular geometries. These analyses are crucial for understanding the physical and chemical properties of these compounds, aiding in the development of pharmaceuticals and materials with specific characteristics (S. Mary et al., 2020).

Antiviral Applications

The antiviral properties of related compounds have been explored, particularly their potency against COVID-19. Molecular docking studies have shown that these compounds can bind effectively to SARS-CoV-2 proteins, suggesting a potential route for the development of novel antiviral drugs. This research highlights the importance of structural analysis in identifying compounds with significant antiviral activities (S. Mary et al., 2020).

Anticancer Activities

Synthesized derivatives of structurally similar compounds have been tested for their anticancer activities. These studies have led to the identification of compounds with potent and selective cytotoxic effects against various cancer cell lines, providing a foundation for the development of new anticancer agents. The synthesis and biological evaluation of these compounds are key steps in the discovery of effective therapies for cancer (V. Horishny et al., 2021).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and disposal.


Future Directions

This could involve a discussion of unanswered questions or potential applications of the compound. It could also include a discussion of how the compound could be modified to improve its properties or effectiveness.


properties

IUPAC Name

N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-15-7-1-2-8-16(15)22-18(25)12-28-19-14-6-3-9-17(14)24(20(26)23-19)11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJLBJIZGXELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

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